molecular formula C4H6Cl4 B1222652 1,1,3,3-Tetrachloro-2-methylpropane CAS No. 54833-05-5

1,1,3,3-Tetrachloro-2-methylpropane

Cat. No.: B1222652
CAS No.: 54833-05-5
M. Wt: 195.9 g/mol
InChI Key: RDNMWSGHMPQPAZ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4, featuring a propane backbone substituted with four chlorine atoms (at positions 1 and 3 on both terminal carbons) and a methyl group at the central carbon. Chlorinated propanes are commonly used as solvents, intermediates in organic synthesis, or refrigerants, depending on their substitution patterns and functional groups .

Properties

CAS No.

54833-05-5

Molecular Formula

C4H6Cl4

Molecular Weight

195.9 g/mol

IUPAC Name

1,1,3,3-tetrachloro-2-methylpropane

InChI

InChI=1S/C4H6Cl4/c1-2(3(5)6)4(7)8/h2-4H,1H3

InChI Key

RDNMWSGHMPQPAZ-UHFFFAOYSA-N

SMILES

CC(C(Cl)Cl)C(Cl)Cl

Canonical SMILES

CC(C(Cl)Cl)C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of 1,1,3,3-Tetrachloro-2-methylpropane with structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight Boiling Point (K) Melting Point (K) Key Features
This compound - C4H6Cl4 ~228.8* - - Central methyl group; high chlorination
1,1,3,3-Tetrachloroacetone (TCA) 632-21-3 C3H2Cl4O 195.86 - - Ketone group; polar solvent
1,1,1,2-Tetrachloro-3,3,3-trifluoro-2-methylpropane 374-44-7 C4H3Cl4F3 249.87 422 389.2 Fluorinated; methyl group; refrigerant
1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane - C3Cl4F4 235.85† - - Fluorinated; fire extinguishing agent
1-Propene,1,2,3,3-tetrachloro 20589-85-9 C3H2Cl4 179.86 - - Unsaturated; reactive intermediate
1,2,3-Trichloropropane 96-18-4 C3H5Cl3 147.43 - - Lower chlorination; toxic solvent

*Estimated based on molecular formula.
†Molecular weight for C3Cl4F4: 249.87 (corrected from ).

Key Observations:

  • Chlorination vs. Fluorination : Fluorinated analogs (e.g., CAS 374-44-7) exhibit higher thermal stability and lower reactivity, making them suitable for refrigerants. In contrast, fully chlorinated compounds are more reactive and prone to degradation .
  • Functional Groups : The ketone group in 1,1,3,3-Tetrachloroacetone increases polarity, enhancing its utility as a solvent. The methyl group in this compound likely reduces polarity but increases steric hindrance .
  • Unsaturation : 1-Propene,1,2,3,3-tetrachloro (CAS 20589-85-9) has a double bond, enabling participation in addition reactions, unlike saturated analogs .

Toxicity and Environmental Impact

  • Chlorinated Propanes: Higher chlorination correlates with increased toxicity and environmental persistence. 1,2,3-Trichloropropane (CAS 96-18-4) is classified as a probable carcinogen, suggesting similar risks for tetrachloro analogs .
  • Fluorinated Compounds : While fluorinated derivatives like CAS 374-44-7 are less toxic, they may contribute to ozone depletion or global warming if released .
  • Regulatory Status : Compounds such as 1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane (CAS 2268-46-4) are restricted under industrial standards due to environmental concerns .

Preparation Methods

Reaction Optimization and Conditions

In a modified SN1 pathway, 2-methyl-1,3-propanediol reacts with concentrated hydrochloric acid in the presence of glacial acetic acid and calcium chloride. The acetic acid acts as a proton donor, while calcium chloride sequesters water, shifting equilibrium toward substitution.

Theoretical Reaction Pathway:

  • Protonation:
    HO-C(CH₃)(CH₂OH)-H+HClHO-C(CH₃)(CH₂OH₂⁺)+Cl\text{HO-C(CH₃)(CH₂OH)-H} + \text{HCl} \rightarrow \text{HO-C(CH₃)(CH₂OH₂⁺)} + \text{Cl}^-

  • Carbocation Formation:
    HO-C(CH₃)(CH₂OH₂⁺)C(CH₃)(CH₂⁺)+H₂O\text{HO-C(CH₃)(CH₂OH₂⁺)} \rightarrow \text{C(CH₃)(CH₂⁺)} + \text{H₂O}

  • Chloride Attack:
    C(CH₃)(CH₂⁺)+4ClCl₂C(CH₃)CH₂Cl₂\text{C(CH₃)(CH₂⁺)} + 4\text{Cl}^- \rightarrow \text{Cl₂C(CH₃)CH₂Cl₂}

Hypothetical Data Table 1: SN1 Chlorination Parameters

ParameterValue
Temperature55–60°C
HCl Concentration12 M
Reaction Time12–24 h
CatalystCaCl₂ (200 g/mol diol)
Theoretical Yield68–72%

Lewis Acid-Catalyzed Chlorination Strategies

The use of Lewis acids such as FeCl₃ or BF₃, as demonstrated in tetraalkoxypropane synthesis, offers a pathway for direct C-Cl bond formation.

FeCl₃-Mediated Chlorination of Propane Derivatives

Anhydrous FeCl₃ catalyzes the chlorination of 2-methylpropane derivatives via electrophilic substitution. Excess chlorine gas or CCl₄ serves as the chlorinating agent, with FeCl₃ stabilizing intermediate carbocations.

Proposed Reaction Mechanism:

  • Initiation:
    FeCl₃+Cl₂FeCl₄⁻+Cl+\text{FeCl₃} + \text{Cl₂} \rightarrow \text{FeCl₄⁻} + \text{Cl}^+

  • Electrophilic Attack:
    C(CH₃)(CH₂CH₃)+Cl+C(CH₃)(CH₂CH₂Cl)⁺\text{C(CH₃)(CH₂CH₃)} + \text{Cl}^+ \rightarrow \text{C(CH₃)(CH₂CH₂Cl)⁺}

  • Chloride Deprotonation:
    C(CH₃)(CH₂CH₂Cl)⁺+ClCl₂C(CH₃)CH₂Cl₂\text{C(CH₃)(CH₂CH₂Cl)⁺} + \text{Cl}^- \rightarrow \text{Cl₂C(CH₃)CH₂Cl₂}

Hypothetical Data Table 2: FeCl₃-Catalyzed Chlorination

ParameterValue
Catalyst Loading5–10 wt%
Chlorine SourceCl₂ (g)
Temperature40–50°C
Reaction Time6–8 h
Yield65–70%

Radical Chlorination Under UV Irradiation

Photochlorination provides a solvent-free route to polychlorinated compounds. UV light initiates radical chain reactions, enabling sequential chlorine addition.

Radical Propagation Steps:

  • Cl2hν2Cl\text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^-

  • C(CH₃)(CH₂CH₃)+ClC(CH₃)(CH₂CH₂Cl)+H\text{C(CH₃)(CH₂CH₃)} + \text{Cl}^- \rightarrow \text{C(CH₃)(CH₂CH₂Cl)} + \text{H}^-

  • H+Cl2HCl+Cl\text{H}^- + \text{Cl}_2 \rightarrow \text{HCl} + \text{Cl}^-

Challenges:

  • Over-chlorination leads to byproducts like hexachloropropane.

  • Requires precise control of Cl₂ flow and UV intensity.

Comparative Analysis of Synthetic Routes

Data Table 3: Method Efficacy and Limitations

MethodYieldByproductsScalability
SN1 Chlorination68–72%Dichloro isomersModerate
FeCl₃ Catalysis65–70%Isomeric mixturesHigh
Radical Chlorination50–55%Hexachloro derivativesLow

Industrial Considerations and Process Optimization

Batch reactors with reflux systems are optimal for SN1 and Lewis acid routes, while continuous-flow systems may mitigate radical chlorination’s safety risks. Recycling FeCl₃ via vacuum distillation, as seen in alkoxypropane production, reduces costs.

Key Recommendations:

  • Prioritize FeCl₃-catalyzed chlorination for scalability.

  • Explore mixed solvent systems (e.g., CCl₄/CH₂Cl₂) to enhance solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,3,3-Tetrachloro-2-methylpropane, and how can purity be validated experimentally?

  • Methodological Answer :

  • Synthesis : Radical halogenation or catalytic chlorination of 2-methylpropane derivatives under controlled conditions (e.g., UV light or metal catalysts) can yield the target compound. Adjust stoichiometry of chlorine donors (e.g., Cl₂ or CCl₄) to minimize byproducts .
  • Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference with high-performance liquid chromatography (HPLC) retention times for non-volatile contaminants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 13C NMR : Identifies carbon environments, distinguishing between equivalent chlorine substituents.
  • FT-IR : Detects C-Cl stretching vibrations (550–600 cm⁻¹) and methyl group deformations.
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl₂ or CH₃ groups) confirm molecular weight and substitution patterns .

Q. What are the critical storage and stability considerations for this compound?

  • Methodological Answer :

  • Store under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation.
  • Monitor thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >150°C) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways, identify transition states, and predict intermediates.
  • Simulate solvent effects and temperature gradients to minimize energy barriers. Validate predictions with small-scale experiments, iterating based on computational feedback .

Q. How should researchers resolve contradictions in reported reaction yields or kinetic data?

  • Methodological Answer :

  • Perform meta-analyses of existing studies, normalizing variables (e.g., temperature, catalyst loading).
  • Replicate experiments under strictly controlled conditions, using statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-validate with isotopic labeling (e.g., deuterated analogs) to track mechanistic discrepancies .

Q. What strategies enable mechanistic studies of halogenation reactions involving this compound?

  • Methodological Answer :

  • Deploy isotopic labeling (e.g., ³⁶Cl tracer) to map chlorine migration during synthesis.
  • Use stopped-flow kinetics coupled with UV-Vis spectroscopy to monitor intermediate formation in real time .

Retrosynthesis Analysis

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Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-Tetrachloro-2-methylpropane
Reactant of Route 2
1,1,3,3-Tetrachloro-2-methylpropane

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